4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride 4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1246633-40-8
VCID: VC5735803
InChI: InChI=1S/C11H16N2O.ClH/c14-11(4-7-12-8-5-11)9-10-3-1-2-6-13-10;/h1-3,6,12,14H,4-5,7-9H2;1H
SMILES: C1CNCCC1(CC2=CC=CC=N2)O.Cl
Molecular Formula: C11H17ClN2O
Molecular Weight: 228.72

4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride

CAS No.: 1246633-40-8

Cat. No.: VC5735803

Molecular Formula: C11H17ClN2O

Molecular Weight: 228.72

* For research use only. Not for human or veterinary use.

4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride - 1246633-40-8

Specification

CAS No. 1246633-40-8
Molecular Formula C11H17ClN2O
Molecular Weight 228.72
IUPAC Name 4-(pyridin-2-ylmethyl)piperidin-4-ol;hydrochloride
Standard InChI InChI=1S/C11H16N2O.ClH/c14-11(4-7-12-8-5-11)9-10-3-1-2-6-13-10;/h1-3,6,12,14H,4-5,7-9H2;1H
Standard InChI Key XPWICUUFZRTBNR-UHFFFAOYSA-N
SMILES C1CNCCC1(CC2=CC=CC=N2)O.Cl

Introduction

Structural and Chemical Identification

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) with two distinct substituents at the 4-position:

  • A hydroxyl group (-OH), which introduces polarity and hydrogen-bonding capacity.

  • A pyridin-2-ylmethyl group, comprising a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) attached via a methylene bridge .

The hydrochloride salt form enhances solubility in polar solvents, a critical property for biological testing.

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name4-(pyridin-2-ylmethyl)piperidin-4-ol; hydrochloride
SMILESC1CNCCC1(CC2=CC=CC=N2)O.Cl
InChIKeyXPWICUUFZRTBNR-UHFFFAOYSA-N
Parent Compound (CID)57420358

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A validated route involves:

  • Mannich Reaction: Condensation of pyridine-2-carbaldehyde with piperidin-4-one in the presence of ammonium chloride, yielding 4-(pyridin-2-ylmethyl)piperidin-4-ol .

  • Salt Formation: Treatment with hydrochloric acid in anhydrous ethanol to precipitate the hydrochloride salt.

Critical parameters:

  • Temperature control (<40°C) during imine formation to prevent side reactions .

  • Use of dry solvents to avoid hydrolysis of intermediates.

Table 2: Synthetic Yield Optimization

ParameterOptimal ConditionYield Improvement
CatalystFe(III) acetylacetonate+22%
Reaction Time12 hr+15%
SolventAnhydrous THF+18%

Industrial Production Challenges

Scale-up faces hurdles in:

  • Purification of the hygroscopic hydrochloride salt .

  • Control of regioisomers during the Mannich reaction .
    Patent records (WIPO PATENTSCOPE XPWICUUFZRTBNR-UHFFFAOYSA-N) suggest proprietary crystallization techniques to address these issues .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: >50 mg/mL in water at 25°C (predicted via LogP = 0.92) .

  • Thermal Stability: Decomposition observed at 218°C (DSC data for analog CID 10607417) .

  • Hygroscopicity: Significant moisture absorption requires storage under nitrogen.

Reactivity Profile

  • Base Sensitivity: Deprotonation of the hydroxyl group at pH >9 forms a reactive alkoxide .

  • Nucleophilic Sites: Pyridine nitrogen (pKa ≈ 3.5) and piperidine nitrogen (pKa ≈ 10.2) enable salt formation or coordination chemistry .

Pharmacological Research Applications

Protein Kinase C (PKC) Modulation

Structural analogs demonstrate inhibition of atypical PKC isoforms (ζ, ι/λ) with IC50_{50} values of 0.8–1.2 μM . This activity correlates with anti-inflammatory effects in ocular disease models :

Table 3: Biological Activity Data (Analog Compounds)

AssayResultImplication
VEGF-induced permeability68% inhibitionAnti-edema potential
LPS-induced TNF-αEC50_{50} = 1.1 μMAnti-inflammatory

Central Nervous System Targets

The pyridine-piperidine scaffold shows affinity for:

  • σ-1 Receptors: Ki_i = 340 nM (radioligand binding assay) .

  • NMDA Receptor: 45% inhibition at 10 μM .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Comparison with 4-(pyridin-3-ylmethyl)piperidin-4-ol (CAS 918502-10-0) :

Property2-yl Isomer3-yl Isomer
LogP0.921.15
Aqueous Solubility52 mg/mL38 mg/mL
PKC Inhibition IC50_{50}1.1 μM2.8 μM

The 2-yl substitution enhances both solubility and target affinity due to improved hydrogen bonding with kinase ATP pockets .

Salt Form Comparisons

Hydrochloride vs. Dihydrochloride:

  • Monohydrochloride (this compound): pH 3.2 in solution, suitable for IV formulations.

  • Dihydrochloride (CID 91647629): Higher hygroscopicity limits formulation options .

Future Research Directions

Drug Delivery Innovations

  • Nanocrystal Formulations: To address poor oral bioavailability (predicted 12% in rats) .

  • Prodrug Approaches: Esterification of the hydroxyl group to enhance membrane permeability .

Target Expansion

Screening against emerging targets:

  • SARS-CoV-2 Main Protease: Docking scores of -8.2 kcal/mol suggest potential antiviral activity .

  • TRPV1 Channels: 31% inhibition at 10 μM in preliminary assays .

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